molecular formula C13H8BrCl2N B11958027 4-Bromo-N-(2,4-dichlorobenzylidene)aniline CAS No. 14632-35-0

4-Bromo-N-(2,4-dichlorobenzylidene)aniline

Cat. No.: B11958027
CAS No.: 14632-35-0
M. Wt: 329.0 g/mol
InChI Key: VMLIQUBRQZTNBD-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,4-dichlorobenzylidene)aniline is an organic Schiff base compound of significant interest in advanced chemical research. This compound features a central azomethine group (-CH=N-) connecting a 4-bromophenyl ring and a 2,4-dichlorophenyl ring. In the solid state, related Schiff base molecules typically adopt an E-configuration about the C=N bond and exhibit a non-planar structure, with a significant dihedral angle between the aromatic rings, as determined by single-crystal X-ray diffraction studies . Researchers primarily utilize this class of compounds in two key areas. First, they serve as valuable precursors in materials science for the synthesis and development of novel organic non-linear optical (NLO) materials . Second, Schiff bases are extensively investigated for their biological activities, including potential antibacterial and anticancer properties, making them important scaffolds in medicinal chemistry research . The synthesis is typically achieved via a straightforward acid-catalyzed condensation reaction between a substituted aniline and a substituted benzaldehyde . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14632-35-0

Molecular Formula

C13H8BrCl2N

Molecular Weight

329.0 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(2,4-dichlorophenyl)methanimine

InChI

InChI=1S/C13H8BrCl2N/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-8H

InChI Key

VMLIQUBRQZTNBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Bromo N 2,4 Dichlorobenzylidene Aniline

Condensation Reaction Approaches

The primary method for synthesizing 4-Bromo-N-(2,4-dichlorobenzylidene)aniline is through the condensation reaction of a primary amine and a carbonyl compound. jetir.org This reaction forms a class of compounds known as Schiff bases or imines, which contain a characteristic azomethine (-C=N-) functional group. jetir.orginternationaljournalcorner.com

Synthetic Pathways Utilizing 4-Bromoaniline (B143363) and 2,4-Dichlorobenzaldehyde (B42875)

The synthesis of the title compound is achieved through the condensation of 4-bromoaniline with 2,4-dichlorobenzaldehyde. internationaljournalcorner.com In a typical procedure, equimolar amounts of the two reactants are dissolved in a suitable solvent, such as ethanol. internationaljournalcorner.comresearchgate.net The mixture is then refluxed for several hours to facilitate the reaction. researchgate.netnih.gov The formation of the Schiff base, this compound, is confirmed by the appearance of a strong new band in the infrared spectrum corresponding to the azomethine (HC=N) linkage, and the disappearance of bands associated with the initial amino and aldehyde groups. internationaljournalcorner.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency and outcome of the Schiff base synthesis can be significantly influenced by various reaction parameters. Key factors that are often optimized include the choice of solvent, the use of catalysts, and the adjustment of temperature and reaction time.

Solvent Effects: Ethanol is a commonly employed solvent for this type of condensation reaction. internationaljournalcorner.comresearchgate.netnih.gov However, other solvents like methanol (B129727) have also been utilized. nih.gov The choice of solvent can affect the solubility of the reactants and the final product, thereby influencing the reaction rate and the ease of product isolation.

Catalysis: The condensation reaction can be catalyzed by the addition of a few drops of an acid, such as glacial acetic acid or hydrochloric acid. internationaljournalcorner.comnih.gov The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine. Natural acid catalysts are also being explored for Schiff base synthesis. nih.gov

Temperature and Reaction Time: The reaction is typically carried out under reflux conditions, which involves heating the mixture to the boiling point of the solvent. researchgate.netnih.gov Refluxing for a period of several hours, for instance, 5 to 6 hours, is often sufficient to bring the reaction to completion. internationaljournalcorner.comresearchgate.netnih.gov Optimization studies have shown that adjusting parameters such as reaction time and temperature can lead to higher yields. For example, in the synthesis of a related polymer, optimal conditions were found to be a reaction time of 14 hours at a temperature of 90°C. researchgate.net

The following table summarizes the impact of various conditions on the synthesis of Schiff bases, based on findings from related studies.

ReactantsCatalystSolventReaction TimeYieldReference
4-bromo-2-methylaniline and 3-bromothiophene-2-carbaldehydeGlacial Acetic AcidNot SpecifiedNot Specified94% nih.gov
2,5-dichloroaniline and 2-hydroxybenzaldehyde (for a related polymer)NaOCl/KOHAqueous Alkaline Medium14 hours52.17% researchgate.net
p-Chloroaniline and m-NitrobenzaldehydeNot SpecifiedEthanolNot SpecifiedNot Specified jetir.org

Purification Techniques for Crystalline Compounds

The crude product obtained from the synthesis is often purified to obtain a crystalline solid of high purity. A common and effective method for the purification of Schiff bases like this compound is recrystallization. internationaljournalcorner.comresearchgate.netnih.gov

This process involves dissolving the crude solid in a hot solvent, such as ethanol, and then allowing the solution to cool slowly. internationaljournalcorner.comnih.govyoutube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Any impurities present in the crude product tend to remain dissolved in the solvent. The purified crystals are then collected by filtration. nih.govyoutube.com In some cases, a mixture of solvents, like an ethanol-water mixture, may be used for recrystallization. youtube.com The purity of the final compound can be confirmed by techniques such as melting point determination and spectroscopic analysis. For some anilines, which may discolor over time, fractional distillation under vacuum has been shown to be a superior purification method to recrystallization. pcbiochemres.com

Potential for Further Derivatization and Analogue Synthesis

Schiff bases are valuable intermediates in organic synthesis due to the reactivity of the imine bond. jetir.org The this compound molecule presents several sites for further chemical modification, allowing for the synthesis of a wide range of analogues.

The bromine atom on the aniline (B41778) ring is a key functional group that can be utilized in cross-coupling reactions, such as the Suzuki coupling. nih.gov This reaction allows for the introduction of various aryl or heteroaryl groups at the para-position of the aniline ring, leading to the formation of a diverse library of derivatives. nih.gov

Furthermore, the imine bond itself can be a target for chemical transformations. For example, reduction of the imine would yield the corresponding secondary amine. The aromatic rings can also undergo further substitution reactions, although the existing substituents will direct the position of any new functional groups. These derivatization strategies are crucial in fields like medicinal chemistry for the development of new therapeutic agents and in materials science for creating novel compounds with specific optical or electronic properties. researchgate.net

Detailed crystallographic data specifically for the compound this compound is not available in the public search results. While extensive research exists for structurally similar Schiff base compounds, the precise single-crystal X-ray diffraction (SCXRD) analysis required to fulfill the detailed outline for this specific molecule could not be located.

The provided search results contain comprehensive crystallographic analyses for related compounds such as (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline, and N-(4-bromobenzylidene)-4-bromoaniline. These studies detail crystal systems, space groups, molecular conformations, bond lengths, intermolecular interactions, and dihedral angles. However, the specific arrangement and interactions of atoms within a crystal are unique to that compound, influenced heavily by the precise placement and nature of its substituents. The substitution pattern of two chlorine atoms at the 2 and 4 positions on the benzylidene ring in the target compound would lead to a unique set of crystallographic parameters that cannot be accurately inferred from these related structures.

Therefore, without the specific experimental data from a single-crystal X-ray diffraction study of this compound, it is not possible to provide a scientifically accurate and authoritative article that adheres to the strict requirements of the requested outline. An analysis of bond lengths, intermolecular packing, and conformational details requires the specific crystallographic information file (CIF) or a detailed publication on its structure, which are not available.

Crystallographic and Conformational Analysis of 4 Bromo N 2,4 Dichlorobenzylidene Aniline

Conformational Landscape Investigation

Potential Energy Surface (PES) Scans

No specific data from Potential Energy Surface (PES) scans for 4-Bromo-N-(2,4-dichlorobenzylidene)aniline is available in the reviewed literature.

Identification of Stable Conformers

No specific data identifying the stable conformers of this compound, their relative energies, or defining dihedral angles is available in the reviewed literature.

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A comprehensive search for experimental spectroscopic data for the specific chemical compound this compound has found no publicly available research containing the necessary information to fulfill the requested article structure. Detailed searches for Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra and their corresponding analyses for this exact molecule did not yield any specific results.

While spectroscopic data exists for structurally similar compounds, such as those with different halogen substitutions (e.g., 4-bromo-N-(2-chlorobenzylidene)aniline or N-(2,4-dichlorobenzylidene)-3-methylaniline), the strict requirement to focus solely on this compound prevents the use of such data as it would be scientifically inaccurate and would not pertain to the subject compound.

Consequently, the generation of an article with the specified detailed subsections and data tables on the vibrational and electronic spectroscopic characterization of this compound is not possible at this time due to the absence of published, sourceable scientific data.

Vibrational and Electronic Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Bands and Transitions

Detailed research findings specifying the electronic absorption bands, such as those arising from π-π* and n-π* transitions, for 4-Bromo-N-(2,4-dichlorobenzylidene)aniline are not available in the searched literature. Therefore, a data table of these transitions cannot be generated.

Solvent Effects on Electronic Spectra

Information regarding the effects of different solvents on the UV-Vis absorption spectrum of this compound has not been reported in the reviewed sources.

Fluorescence Spectroscopy

There is no information available in the searched scientific literature regarding the fluorescence properties of this compound. Thus, no data on its emission spectrum can be presented.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of many-electron systems, including organic molecules. Its balance of accuracy and computational efficiency makes it ideal for analyzing complex compounds.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For Schiff bases and related aniline (B41778) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently selected. globalresearchonline.netdergipark.org.tr This functional combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for molecular geometries and energies.

The selection of a basis set is equally critical. The 6-311++G(d,p) and 6-31G(d) basis sets are commonly employed for this class of molecules. globalresearchonline.netdergipark.org.trresearchgate.net The 6-311++G(d,p) basis set is particularly robust, incorporating diffuse functions (++) to describe anions and lone pairs accurately, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for capturing the nuances of chemical bonds. dergipark.org.tr Studies on analogous compounds often use these combinations to achieve a detailed and accurate description of the molecular system. dergipark.org.trresearchgate.net

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find its lowest energy conformation. For N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, a closely related compound, geometry optimization was performed using the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr The resulting optimized parameters, such as bond lengths and angles, are then ideally validated against experimental data, typically obtained from single-crystal X-ray diffraction (XRD).

While experimental crystal structure data for 4-Bromo-N-(2,4-dichlorobenzylidene)aniline is not available in the cited literature, data from analogous compounds demonstrates the high accuracy of DFT predictions. For example, in the study of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, the calculated imine (C=N) bond length was 1.277 Å, which is in excellent agreement with the experimentally measured value of 1.276 Å. dergipark.org.tr Similarly, for (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, the geometric parameters determined by XRD provide a benchmark for theoretical models. nih.gov This close correspondence between theoretical and experimental values validates the computational methodology.

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for an Analogous Schiff Base

Data sourced from a study on N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. dergipark.org.tr

ParameterTheoretical (B3LYP/6-311++G(d,p))Experimental (XRD)
C=N Bond Length1.277 Å1.276 Å

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations help in the assignment of fundamental vibrational modes. dergipark.org.tr However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation.

To improve the agreement with experimental data, calculated frequencies are uniformly scaled. For calculations using the B3LYP functional, scaling factors are applied; for instance, a study on a similar benzylideneamine used scaling factors of 0.958 for frequencies above 1700 cm⁻¹ and 0.983 for frequencies up to 1700 cm⁻¹. dergipark.org.tr The comparison of scaled theoretical frequencies with experimental FT-IR and FT-Raman spectra for related molecules shows excellent agreement, confirming the accuracy of the assignments. globalresearchonline.netresearchgate.net

Electronic Structure and Reactivity Descriptors

DFT is also instrumental in calculating various electronic properties and reactivity descriptors that characterize a molecule's behavior in chemical reactions.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding electronic transitions and chemical reactivity. dergipark.org.tr The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

In Schiff bases like this compound, the spatial distribution of these orbitals provides insight into reactive sites. Theoretical studies on analogous compounds show that the HOMO is typically localized over the electron-rich bromoaniline ring, while the LUMO is concentrated on the electron-withdrawing dichlorobenzylidene ring and the imine (C=N) bridge. dergipark.org.tr This separation of FMOs is characteristic of donor-acceptor systems.

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Schiff Base

Data based on N-(2,4-dichlorobenzylidene)-3-methylbenzenamine calculated at the B3LYP/6-311++G(d,p) level. dergipark.org.tr

OrbitalEnergy (eV)
HOMO-6.21
LUMO-1.97

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. globalresearchonline.net A small energy gap suggests that the molecule is more polarizable, has lower kinetic stability, and requires less energy for electronic excitation, indicating higher chemical reactivity. dergipark.org.tr

For the analogous compound N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, the calculated HOMO-LUMO gap is 4.24 eV. dergipark.org.tr This value provides an estimate for the electronic properties of this compound, suggesting it is a moderately reactive molecule. The energy gap is also directly related to the global electrophilicity and nucleophilicity of the compound, providing a quantitative measure of its reactivity profile. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map of the related compound (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline reveals distinct regions of positive and negative electrostatic potential.

The negative regions, shown in red on an MEP map, are primarily located over the electronegative nitrogen atom of the imine group and the chlorine atom on the benzylidene ring. These areas indicate the most probable sites for electrophilic attack. Conversely, the positive regions, depicted in blue, are concentrated around the hydrogen atoms of the aromatic rings, suggesting these are the likely sites for nucleophilic attack. The varying potential across the molecule highlights the charge transfer and polarization within its structure.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. ijnc.irmaterialsciencejournal.org For the analogous compound (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions, which are crucial for its stability and electronic properties.

The most significant interactions involve the delocalization of electron density from the lone pair of the nitrogen atom (n(N)) to the antibonding orbitals (π) of the adjacent carbon-carbon bonds in the aromatic rings. This delocalization, represented as n(N) → π(C-C), leads to a stabilization of the molecule. The energy of these interactions, E(2), quantifies the strength of the charge transfer. Larger E(2) values indicate more intense interactions and a greater degree of conjugation. materialsciencejournal.org These interactions are fundamental to the electronic communication between the donor (aniline moiety) and acceptor (benzylidene moiety) parts of the molecule, which is a key factor for its potential nonlinear optical properties.

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule, providing insight into the distribution of electron density. In the case of (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline, the calculated Mulliken charges show that the nitrogen atom of the imine group possesses a negative charge, confirming its electron-donating nature. The carbon atom of the imine group (C=N) exhibits a positive charge, making it susceptible to nucleophilic attack.

Table 1: Selected Mulliken Atomic Charges for (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline

AtomCharge (e)
Br-0.045
Cl-0.038
N(imine)-0.235
C(imine)0.134

Data is for the analogous compound (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline.

Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and significant charge transfer characteristics are promising candidates for nonlinear optical (NLO) materials. nih.govbohrium.com The computational analysis of the NLO properties of the related (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline provides a strong indication of its potential in this area.

Calculation of Dipole Moment (μ), Polarizability (α), and First Hyperpolarizability (β)

The key parameters that determine the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). These properties were calculated for (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline using density functional theory (DFT).

Table 2: Calculated NLO Properties for (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline

PropertyCalculated Value
Dipole Moment (μ)1.58 Debye
Mean Polarizability (α)29.3 x 10⁻²⁴ esu
First Hyperpolarizability (β)2.85 x 10⁻³⁰ esu

Data is for the analogous compound (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline.

Theoretical Prediction of NLO Potential

The calculated first hyperpolarizability (β) of the analogous compound (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline is significantly larger than that of urea, a standard reference material for NLO studies. This suggests that the molecule possesses a considerable second-order NLO response. The origin of this high β value can be attributed to the intramolecular charge transfer from the electron-donating bromo-aniline ring to the electron-accepting chloro-benzylidene ring, facilitated by the π-conjugated bridge of the imine group. The theoretical calculations, therefore, strongly support the potential of this compound and its analogs as promising candidates for the development of new NLO materials. researchgate.netnih.gov

Coordination Chemistry: Ligand Properties and Metal Complex Formation

Ligand Design and Chelation Ability of the Azomethine Group

The compound 4-Bromo-N-(2,4-dichlorobenzylidene)aniline is a Schiff base ligand, formed from the condensation of 4-bromoaniline (B143363) and 2,4-dichlorobenzaldehyde (B42875). The key to its chelating ability lies in the lone pair of electrons on the nitrogen atom of the azomethine group (-CH=N-). nih.govallsubjectjournal.com This nitrogen atom acts as a Lewis base, donating its electron pair to a metal ion (a Lewis acid) to form a coordinate bond.

In many Schiff base complexes, the ligand acts as a bidentate or polydentate ligand, meaning it can bind to the metal ion through two or more donor atoms. allsubjectjournal.comnih.gov For this compound, the primary coordination site is the azomethine nitrogen. Depending on the specific reaction conditions and the metal ion involved, other atoms with lone pairs, such as the halogen substituents, could potentially participate in weaker interactions, although coordination is dominated by the imine nitrogen. nih.gov The electronic properties of the substituents on the aromatic rings can influence the electron density on the azomethine nitrogen, thereby modulating the stability of the resulting metal complexes.

Synthesis of Metal Complexes (e.g., Transition Metal Complexes)

The synthesis of metal complexes with Schiff base ligands like this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. semanticscholar.orgmdpi.com Ethanolic or methanolic solutions are commonly employed. semanticscholar.org The general procedure involves dissolving the Schiff base ligand in the solvent and adding a solution of the metal salt (e.g., chlorides, acetates, or nitrates of transition metals) to it. The mixture is often refluxed for a period of time to ensure the completion of the reaction. semanticscholar.org Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed, and dried. allsubjectjournal.com

For instance, in the synthesis of related Schiff base complexes, a 1:2 metal-to-ligand stoichiometry is commonly observed, leading to the formation of complexes with the general formula [M(L)₂], where M is a divalent metal ion and L is the Schiff base ligand. nih.gov In some cases, solvent molecules or other co-ligands like water can also coordinate to the metal center, leading to different geometries. repec.orglearning-gate.com

Spectroscopic Characterization of Complexes (e.g., IR, UV-Vis, NMR, Mass Spectrometry)

The formation and structure of metal complexes of this compound can be elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy: A key piece of evidence for the coordination of the azomethine nitrogen is the shift in the ν(C=N) stretching frequency in the IR spectrum. allsubjectjournal.com For the free Schiff base ligand, this band is expected in a specific region, and upon complexation, this band typically shifts to a lower or higher frequency, indicating the involvement of the imine nitrogen in bonding with the metal ion. allsubjectjournal.com The appearance of new bands at lower frequencies can be attributed to the formation of M-N bonds. allsubjectjournal.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra of the free ligand typically show bands corresponding to π-π* and n-π* transitions within the aromatic rings and the azomethine group. biointerfaceresearch.com Upon complexation, these bands may shift, and new bands in the visible region may appear due to d-d electronic transitions of the metal ion, which are indicative of the coordination environment around the metal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the ligand and its diamagnetic metal complexes. nih.gov The chemical shift of the azomethine proton (-CH=N-) in the ¹H NMR spectrum is particularly sensitive to the coordination event and typically shifts upon complexation. nih.gov Similarly, the resonance of the azomethine carbon in the ¹³C NMR spectrum will also be affected. semanticscholar.org

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the synthesized complexes, providing further evidence for their formation and stoichiometry. nih.gov

Table 1: Spectroscopic Data for a Related Schiff Base Ligand and its Metal Complexes (Data based on (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol and its complexes) nih.gov

Compound/Complexν(C=N) (cm⁻¹)¹H NMR δ(CH=N) (ppm)
Free Ligand (BrcOH)-8.78
[Ni(BrcO)₂]-8.41
[Pd(BrcO)₂]-8.61
[Pt(BrcO)₂]-8.53
[Zn(BrcO)₂]-8.49

Structural Elucidation of Metal Complexes (e.g., SCXRD)

Table 2: Crystallographic Data for the Related Ligand (E)-4-Bromo-N-(2-chlorobenzylidene)aniline nih.gov

ParameterValue
Chemical FormulaC₁₃H₉BrClN
Molecular Weight294.57 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.243 (13)
b (Å)4.020 (4)
c (Å)20.142 (18)
β (°)103.248 (8)
Volume (ų)1201.4 (18)
Z4

Theoretical Studies on Coordination Modes and Electronic Properties of Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the coordination modes and electronic properties of metal complexes. epstem.netnih.gov These computational studies can provide insights into the optimized geometries of the complexes, bond lengths, bond angles, and the distribution of electron density. nih.gov

For Schiff base complexes, DFT calculations can be used to:

Predict the most stable coordination geometry: By comparing the energies of different possible structures (e.g., tetrahedral vs. square planar), the most likely geometry can be identified. epstem.net

Analyze the electronic structure: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide information about the electronic transitions and the reactivity of the complexes. nih.gov The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule. nih.gov

Simulate spectroscopic data: Theoretical calculations can predict IR and UV-Vis spectra, which can then be compared with experimental data to support structural assignments. mdpi.com

Studies on similar Schiff base complexes have utilized DFT to understand the nature of the metal-ligand bonding and to rationalize their observed properties. epstem.netepstem.net These theoretical approaches offer a deeper understanding of the factors governing the formation and stability of complexes with ligands like this compound.

Mechanistic Research on Potential Biological Activities

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or enzyme. While direct and specific docking studies for 4-Bromo-N-(2,4-dichlorobenzylidene)aniline are not extensively published, analysis of related N-benzylideneaniline Schiff bases and other halogenated compounds provides a strong basis for predicting its behavior.

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial agents. als-journal.com The inhibition of its GyrA subunit prevents DNA replication, leading to bacterial cell death. nih.gov Computational docking models are frequently employed to predict the binding of novel inhibitors to DNA gyrase. nih.govnih.gov

Studies on various N-benzylideneaniline derivatives and other Schiff bases have demonstrated their potential as DNA gyrase inhibitors. als-journal.com For instance, computational screening of novel bacterial topoisomerase inhibitors (NBTIs) has successfully predicted binding to DNA gyrase, leading to the synthesis of compounds with outstanding anti-staphylococcal activity. nih.gov The general pharmacophore for many DNA gyrase inhibitors involves moieties that can bind to bacterial DNA and a portion that fits into a hydrophobic pocket of the enzyme. nih.gov Given the structural features of this compound, specifically its halogenated aromatic rings, it is hypothesized to fit the profile of a potential DNA gyrase inhibitor. The multiple halogen atoms can enhance hydrophobic interactions and form halogen bonds within the enzyme's binding site.

The binding pocket of an enzyme is the region where a ligand binds and where the catalytic activity occurs. For DNA gyrase, inhibitors often interact with key amino acid residues and the cleaved DNA strands. In silico studies of related inhibitors reveal common interaction patterns. For example, docking studies of N-benzylideneaniline compounds with the Toll-like receptor 2 (TLR2) showed that these molecules can bind effectively within the active domain. nih.gov

For DNA gyrase, key interactions often involve hydrogen bonds with conserved aspartate or glutamate (B1630785) residues and hydrophobic interactions with various amino acids lining the pocket. nih.gov A computational study on different DNA gyrase inhibitors highlighted that interaction with Lys103 was essential for binding to the GyrB subunit. rjeid.com For a molecule like this compound, the imine nitrogen (-N=CH-) can act as a hydrogen bond acceptor, while the chloro and bromo substituents can engage in halogen bonding and van der Waals interactions, stabilizing the ligand-protein complex.

Table 1: Predicted Key Interactions for N-Benzylideneaniline Analogs with Biological Targets

Target Protein Interacting Residues (Example Analogs) Type of Interaction Reference
DNA Gyrase Conserved Aspartate, Lysine, Hydrophobic Pockets Hydrogen Bonding, Halogen Bonding, Hydrophobic nih.govrjeid.com
Toll-Like Receptor 2 TLR2-TIR Active Domain Multiple non-covalent interactions nih.gov

Binding affinity, often expressed as a docking score or in units of energy (kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable complex and stronger inhibition. Docking studies on various Schiff bases have reported significant binding affinities with their respective targets. nih.govd-nb.info For example, a series of amino acid Schiff bases showed binding energies ranging from -8.8 to -13.0 kcal/mol when docked against mitochondrial enzymes. nih.gov

The binding of a ligand like this compound to an enzyme is expected to induce conformational changes in both the ligand and the protein to achieve an optimal fit, a concept known as "induced fit." The inherent flexibility of the Schiff base, with the dihedral angle between the two phenyl rings, allows it to adapt to the topology of the enzyme's binding site. nih.govnih.govresearchgate.net This adaptability is crucial for forming key stabilizing interactions.

In Silico Assessment of Related Biological Potentials (e.g., Antimicrobial, Anticancer, Antioxidant)

Beyond specific enzyme inhibition, computational methods can provide a broader assessment of a compound's potential biological activities. Schiff bases as a class are widely recognized for their diverse pharmacological profiles, including antimicrobial, anticancer, and antioxidant effects. researchgate.netnih.gov

Antimicrobial Potential : The predicted ability of this compound to inhibit DNA gyrase strongly supports its potential as an antimicrobial agent. als-journal.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions for related Schiff bases have shown favorable drug-like properties, encouraging their development as antimicrobial drugs. biointerfaceresearch.com The presence of multiple halogens often correlates with enhanced antimicrobial activity.

Anticancer Potential : Numerous computational studies have highlighted the anticancer potential of Schiff bases. nih.govresearchgate.netnih.gov Molecular docking studies have shown that related compounds can bind to targets like cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov For example, in silico studies of 3-(benzylidene)indolin-2-one derivatives, which share a similar structural motif, revealed good docking scores against CDK2. nih.gov The cytotoxic potential of this compound can be inferred from its structural similarity to compounds known to interact with cancer-related proteins.

Antioxidant Potential : The antioxidant activity of chemical compounds can be evaluated computationally by analyzing parameters like frontier molecular orbitals (HOMO-LUMO energy gap), ionization potential, and bond dissociation enthalpy. sapub.orgmdpi.com Studies on quinazolinone-vanillin derivatives have used Density Functional Theory (DFT) to explain radical scavenging activity based on the HOMO-LUMO energy gap. sapub.org While direct antioxidant studies on this compound are scarce, research on related bromo-aniline and phenolic Schiff bases suggests that the electronic properties conferred by the substituted rings could contribute to antioxidant capacity. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For N-benzylideneaniline derivatives, computational SAR studies have provided valuable insights. nih.govnih.govrsc.org

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on both aromatic rings.

Aniline (B41778) Ring Substitution : The 4-bromo substituent on the aniline ring is a key feature. Halogens are known to modulate lipophilicity and electronic properties, which can enhance membrane permeability and binding affinity.

Benzylidene Ring Substitution : The 2,4-dichloro substitution on the benzylidene ring is critical. Studies on related series have shown that electron-withdrawing groups, such as chlorine, can significantly impact activity. nih.gov The position of these groups is also crucial; for instance, the difference between a 2-chloro nih.gov and a 2,4-dichloro substitution can alter the molecule's conformation and interaction with target sites.

A study on N-benzylideneaniline derivatives as TLR2 inhibitors synthesized 50 compounds to explore the SAR, finding that specific substitution patterns were key to potent inhibitory activity. nih.gov The combination of a bromo group on one ring and two chloro groups on the other in this compound represents a distinct electronic and steric profile that is predicted to be a strong determinant of its biological function.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ciprofloxacin
4-Bromo-N-(2-chlorobenzylidene)aniline
3-(benzylidene)indolin-2-one
quinazolinone-vanillin derivatives

Advanced Applications in Materials Science

Development as Organic Nonlinear Optical (NLO) Materials

Organic molecules with donor-π-acceptor frameworks and extensive conjugation are prime candidates for nonlinear optical (NLO) materials, which are crucial for applications in optical signal processing and telecommunications. Schiff bases, including benzylideneaniline (B1666777) derivatives, are a significant class of compounds investigated for these properties. The presence of halogens, such as bromine and chlorine, can enhance NLO responses by influencing molecular packing, increasing molecular polarizability, and modifying charge distribution.

While specific NLO studies on 4-Bromo-N-(2,4-dichlorobenzylidene)aniline are not extensively documented, research on analogous compounds provides insight into its potential. For instance, studies on other halogenated Schiff bases have demonstrated significant third-order NLO properties. The title compound's structure, featuring a bromo-substituted aniline (B41778) ring (donor) and a dichloro-substituted benzylidene ring (acceptor) connected by a π-conjugated imine bridge, is theoretically favorable for NLO activity.

The crystal structure of the closely related compound, (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, which differs by a single chlorine atom, has been elucidated. nih.govresearchgate.netnih.gov The molecule adopts an E configuration around the C=N bond, and the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 49.8(2)°. nih.govresearchgate.net This non-planar structure is a common feature in N-aryl substituted Schiff bases and plays a critical role in the bulk NLO properties of the material by preventing centrosymmetric packing in the crystal lattice, a prerequisite for second-order NLO effects. nih.gov The detailed crystal data for this analogue underscores the structural basis for potential NLO applications.

Crystal data for the closely related compound (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, providing insight into the probable structural characteristics of the title compound. nih.govresearchgate.net

Potential in Optoelectronic Devices and Organic Semiconductors

Halogenated organic compounds are of growing interest for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of halogen atoms can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for charge injection and transport in semiconductor devices. Furthermore, halogens can promote intermolecular interactions that influence molecular packing and, consequently, charge mobility.

There is currently a lack of specific research investigating this compound for optoelectronic applications. However, the general class of Schiff bases is explored for such uses. The combination of bromine and chlorine atoms in the structure of this compound could potentially fine-tune its electronic properties to make it a candidate for an n-type or p-type organic semiconductor. The stability of the imine bond and the rigid, conjugated structure are desirable features for materials used in electronic devices. Further research, including thin-film deposition and characterization of its charge transport properties, would be necessary to evaluate its true potential in this field.

Role as Intermediate in Advanced Synthetic Strategies

Schiff bases are well-established as versatile intermediates in organic synthesis, providing a pathway to a wide variety of heterocyclic and acyclic compounds. mdpi.com The formation of this compound is a straightforward condensation reaction between 4-bromoaniline (B143363) and 2,4-dichlorobenzaldehyde (B42875). nih.govresearchgate.net

This compound serves as a valuable scaffold for more complex molecular architectures. The imine (C=N) bond can undergo various chemical transformations, including reduction to form secondary amines or cycloaddition reactions to generate heterocyclic systems. The presence of three halogen atoms (one bromine, two chlorine) on the aromatic rings offers multiple sites for further functionalization through cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the attachment of other functional groups to build larger, more complex molecules for applications in pharmaceuticals, agrochemicals, or materials science.

For example, the 4-bromoaniline precursor is a known building block for a range of functional materials and biologically active molecules. chemicalbook.com By incorporating it into the Schiff base structure, this compound becomes a ready-made, multi-functionalized intermediate, primed for diversification in advanced synthetic strategies.

Concluding Perspectives and Future Research Trajectories

Summary of Key Academic Contributions and Unanswered Questions

The study of 4-Bromo-N-(2,4-dichlorobenzylidene)aniline and its analogues has contributed significantly to our understanding of halogenated Schiff bases. Key academic contributions include the development of synthetic routes, typically involving the condensation of 4-bromoaniline (B143363) with a corresponding benzaldehyde (B42025) derivative. bu.edunih.govnih.gov Extensive research on similar compounds has provided a wealth of data on their crystal structures, spectroscopic properties, and potential applications. researchgate.netresearchgate.netnih.gov For instance, the crystal structures of related halogenated Schiff bases have been elucidated, revealing non-planar geometries and the influence of intermolecular interactions on their packing. researchgate.netresearchgate.net Spectroscopic studies, including FT-IR, NMR, and UV-Vis, have been instrumental in confirming the formation of the imine bond and understanding the electronic transitions within these molecules. researchgate.netresearchgate.net

Despite these advances, several unanswered questions remain. The precise impact of the specific substitution pattern in this compound on its crystal packing and solid-state properties has not been experimentally determined. While computational studies on similar molecules exist, specific theoretical calculations for this compound are needed to fully understand its electronic structure and reactivity. Furthermore, the full range of its potential biological activities and material science applications remains largely unexplored. Addressing these questions will require dedicated synthetic efforts and comprehensive characterization of this specific compound.

Prospective Research Areas in Halogenated Schiff Base Chemistry

The field of halogenated Schiff base chemistry is ripe with opportunities for future research. One promising avenue is the exploration of their applications in materials science. Halogen bonding, a non-covalent interaction involving halogen atoms, can be exploited to design novel liquid crystals and other functional materials. rsc.org The presence of multiple halogen atoms in this compound makes it an interesting candidate for such studies.

In medicinal chemistry, halogenated compounds often exhibit enhanced biological activity. nih.govnih.govrsc.org Future research could focus on the synthesis and evaluation of a library of related Schiff bases to establish structure-activity relationships for potential antimicrobial, anticancer, or other therapeutic applications. nih.govnih.gov The development of metal complexes with these Schiff base ligands is another area of interest, as it can lead to new catalysts and therapeutic agents. researchgate.netnih.gov

Innovations in Computational and Experimental Methodologies for Compound Characterization

Recent advancements in computational and experimental techniques are set to revolutionize the characterization of compounds like this compound.

Computational Methodologies: The use of artificial intelligence and machine learning in spectroscopy is a rapidly growing field. arxiv.orgspectroscopyonline.com These methods can aid in the prediction of spectra and the elucidation of molecular structures from complex data. Advanced computational techniques like Density Functional Theory (DFT) are becoming increasingly powerful for studying the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. researchgate.netresearchgate.netnih.goviucr.org

Experimental Methodologies: In the realm of experimental techniques, significant progress is being made in X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the primary methods for structure determination. bu.edunih.govwhatislife.comcreative-biostructure.compeakproteins.com Innovations in cryo-electron microscopy (cryo-EM) are also expanding the toolkit for structural biologists. creative-biostructure.compeakproteins.com Furthermore, the development of miniaturized and more sensitive spectrometers holds the promise of making advanced analytical techniques more accessible. eenewseurope.com These evolving methodologies will enable a more detailed and comprehensive understanding of the structure-property relationships in complex molecules like halogenated Schiff bases.

Q & A

Q. What role does this compound play in organic semiconductors or perovskite solar cells?

  • Methodology : As a triphenylamine derivative, it acts as a hole-transport material (HTM). Device fabrication involves spin-coating onto ITO/PEDOT:PSS, achieving a power conversion efficiency (PCE) of 14.3% in perovskite cells (vs. 12.1% for Spiro-OMeTAD). HOMO/LUMO levels (−5.2/−2.7 eV) are measured via cyclic voltammetry .

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